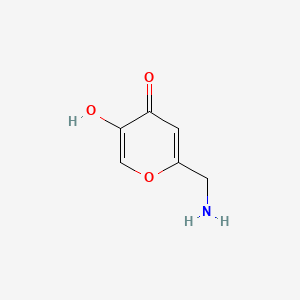

Kojic amine

Description

Kojic amine (2-(aminomethyl)-5-hydroxy-4H-pyran-4-one) is a γ-aminobutyric acid (GABA) analogue derived from the structural modification of kojic acid, a fungal secondary metabolite . Synthesized via the reduction of 2-(azidomethyl)-5-hydroxy-4H-pyran-4-one, it retains the 3-hydroxy-4H-pyran-4-one nucleus but incorporates an aminomethyl group, enabling GABA-mimetic activity . Pharmacologically, this compound exhibits skeletal muscle relaxant properties, with ED70 values of 2.2 mg/kg (intravenous) and 4.0 mg/kg (oral) in chronic spinal cat models . It also demonstrates dose-dependent antinociceptive effects in murine hot-plate tests (ED50 = 9.2–13.8 mg/kg, intraperitoneal), mediated through GABAergic pathways but showing partial cholinergic interactions at higher temperatures .

Properties

IUPAC Name |

2-(aminomethyl)-5-hydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULIQBZSRZXJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218734 | |

| Record name | Kojic amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68642-64-8 | |

| Record name | Kojic amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068642648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kojic amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminomethyl)-5-hydroxy-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Reaction Overview

The canonical synthesis of kojic amine begins with 2-(azidomethyl)-5-hydroxy-4H-pyran-4-one (Compound 4), itself derived from kojic acid. The azide group undergoes Staudinger reduction or hydrogenolysis to yield the primary amine.

Key Reaction Steps

- Azide Intermediate Preparation :

Kojic acid is functionalized via tosylation and azide substitution. For example, 2-[(tosyloxy)methyl]-5-(benzyloxy)-4H-pyran-4-one reacts with sodium azide to form the azide precursor. - Reduction to Primary Amine :

Treatment with hydrobromic acid (HBr) in acetic acid (HOAc) and phenol achieves reduction of the azide to the amine. This method yields this compound in 81% isolated yield.

Reaction Mechanism and Optimization

The reduction proceeds via protonation of the azide group, followed by nucleophilic attack by bromide ions to form an iminobromide intermediate. Subsequent hydrolysis releases nitrogen gas and yields the primary amine. Critical parameters include:

- Temperature : 80–100°C for optimal reaction kinetics.

- Solvent System : Phenol acts as a stabilizer, preventing side reactions such as ring oxidation.

Table 1: Optimization of this compound Synthesis

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Reducing Agent | HBr/HOAc-phenol | 81 | |

| Reaction Temperature | 80–100°C | 81 | |

| Solvent | Acetic Acid | 81 |

Alternative Synthetic Routes and Derivative Formation

One-Carbon Homologues

To explore structure-activity relationships, researchers synthesized homologues of this compound with extended carbon chains. Examples include:

- 2-[(Methylamino)methyl]-5-hydroxy-4H-pyran-4-one (7a) : Methylation of this compound using methyl triflate.

- 2-(1-Aminoethyl)-5-hydroxy-4H-pyran-4-one (8) : Reductive amination of 2-acetylkojic acid.

These derivatives exhibited varied pharmacodynamic profiles, with some showing enhanced blood-brain barrier permeability.

Amino Acid Amides of this compound

N-acylation of this compound with carbobenzyloxy (Cbz)-protected amino acids followed by deprotection yields amide derivatives. Notable examples include:

- Glycyl Amide (23) : Synthesized using Cbz-glycine, yielding 65% after deprotection.

- γ-Aminobutyryl Amide (26) : Exhibited 2-fold greater tyrosinase inhibition than kojic acid.

Table 2: Amino Acid Amides of this compound

Optimization and Scale-Up Considerations

Solvent-Free Systems

Recent advancements in enzymatic synthesis, though primarily applied to kojic acid esters, suggest potential for adapting solvent-free systems to amine derivatives. Lipase-mediated reactions could reduce reliance on hazardous solvents like chloroform.

Industrial-Scale Production

The procedure described in Organic Syntheses for kojic acid derivatives emphasizes scalability, with protocols validated for >100 g batches. Key considerations include:

- Catalyst Recycling : Zinc dust and methyl triflate are recoverable via distillation.

- Storage Stability : this compound salts remain stable for >1 year at –20°C.

Analytical Characterization

Structural confirmation of this compound relies on:

- Nuclear Magnetic Resonance (NMR) : δ 4.15 ppm (aminomethyl protons), δ 6.25 ppm (pyrone ring protons).

- Mass Spectrometry : m/z 156.1 [M+H]+.

Applications and Pharmacological Relevance

This compound’s GABA-mimetic activity underpins its use as a muscle relaxant, while its derivatives show promise in dermatology (tyrosinase inhibition) and neurology (GABA receptor modulation). Ongoing research focuses on enhancing bioavailability through prodrug strategies, such as fatty acid conjugation.

Chemical Reactions Analysis

Types of Reactions

Kojic amine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include cerium(III) sulfate, aromatic aldehydes, and aromatic amines. The reactions are typically carried out under mild conditions, such as room temperature and solvent-free environments .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can exhibit enhanced biological activities and stability.

Scientific Research Applications

Pharmaceutical Applications

Kojic amine exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Skeletal Muscle Relaxant : Research indicates that this compound possesses muscle relaxant properties similar to those of gamma-aminobutyric acid (GABA) mimetics. In animal studies, it has shown efficacy in reducing muscle tension without significant side effects .

- Antinociceptive Activity : Studies have demonstrated the antinociceptive effects of this compound at elevated temperatures, suggesting its potential use in pain management therapies. The compound's activity was found to be insensitive to certain antagonists, indicating a unique mechanism of action .

Table 1: Summary of Pharmaceutical Applications

| Application | Mechanism/Effect | Reference |

|---|---|---|

| Skeletal Muscle Relaxant | GABA mimic; reduces muscle tension | |

| Antinociceptive Activity | Pain relief at high temperatures |

Cosmetic Applications

This compound's structural similarity to kojic acid allows it to inherit certain cosmetic benefits:

- Skin Lightening Agent : Like its precursor, this compound can inhibit tyrosinase activity, which is crucial in melanin production. This property makes it beneficial for treating hyperpigmentation and skin discoloration issues .

- Antioxidant Properties : this compound also functions as an antioxidant, helping to protect skin cells from oxidative stress and potentially delaying signs of aging .

Table 2: Summary of Cosmetic Applications

| Application | Mechanism/Effect | Reference |

|---|---|---|

| Skin Lightening Agent | Inhibits tyrosinase; reduces melanin | |

| Antioxidant | Protects against oxidative stress |

Agricultural Applications

Emerging research suggests that this compound may have applications in agriculture:

- Plant Growth Regulator : this compound has been explored as a potential growth regulator due to its ability to influence metabolic pathways in plants. Preliminary studies indicate that it may enhance growth rates and yield in certain crops .

- Pesticidal Properties : The compound's antimicrobial properties can be leveraged for developing eco-friendly pesticides, providing an alternative to synthetic chemicals.

Table 3: Summary of Agricultural Applications

| Application | Mechanism/Effect | Reference |

|---|---|---|

| Plant Growth Regulator | Enhances growth rates | |

| Pesticidal Properties | Antimicrobial effects |

Case Study 1: Efficacy as a Skin Lightening Agent

In a clinical trial involving subjects with hyperpigmentation, a cream formulation containing this compound demonstrated significant improvement in skin tone after eight weeks of application. Participants reported enhanced skin clarity and reduced dark spots, supporting its use in cosmetic formulations aimed at skin lightening .

Case Study 2: Antinociceptive Effects

A study evaluating the analgesic properties of this compound found that it significantly reduced pain responses in animal models when administered at specific dosages. The findings suggest potential for development into therapeutic agents for chronic pain management .

Mechanism of Action

Kojic amine exerts its effects primarily through the inhibition of tyrosinase, an enzyme crucial for melanin synthesis. By binding to the active site of tyrosinase, this compound prevents the conversion of tyrosine to melanin, thereby reducing pigmentation . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and chelating metal ions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Kojic amine belongs to a class of hydroxypyrone derivatives modified at the 2-position. Key structural homologues include:

Key Insight: The aminomethyl group at the 2-position is critical for GABAergic activity. Homologues with bulkier or elongated substituents (e.g., 8, 16) show reduced efficacy due to steric hindrance or altered pharmacokinetics .

Comparison with Functional Analogues (GABA Agonists)

This compound shares functional similarities with GABA receptor agonists but exhibits distinct mechanistic profiles:

Key Findings :

- Unlike muscimol, this compound’s effects are partially resistant to bicuculline (GABAA antagonist), indicating additional GABAB or non-canonical interactions .

Comparison with Kojic Acid Derivatives

Though structurally related to kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one), this compound diverges in application:

Key Insight: Kojic acid derivatives prioritize tyrosinase inhibition via metal chelation (e.g., Cu<sup>2+</sup> binding), whereas this compound’s aminomethyl group enables GABA receptor targeting .

Data Gaps :

- Direct comparisons between this compound and modern GABAA-positive allosteric modulators (e.g., benzodiazepines) are lacking.

- Long-term toxicity profiles of this compound homologues remain uncharacterized.

Biological Activity

Kojic amine, a derivative of kojic acid, is recognized for its biological activity and potential therapeutic applications. It is structurally characterized by the presence of a 3-hydroxy-4H-pyran-4-one moiety, which is common among various bioactive compounds. This article will explore the biological activities of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses.

This compound exhibits several biological activities primarily attributed to its ability to interact with various enzymes and biological pathways. Notably, it acts as a gamma-aminobutyric acid (GABA) mimetic , influencing skeletal muscle relaxation. In studies involving chronic spinal cat preparations, this compound demonstrated significant efficacy in reducing flexor spasms, with effective doses (ED70) recorded at 2.2 mg/kg and 4.0 mg/kg for intravenous and oral administration, respectively .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Skeletal Muscle Relaxant Activity : this compound has been shown to possess muscle relaxant properties similar to those of GABA, suggesting its potential use in treating muscle spasticity.

- Tyrosinase Inhibition : As with other kojic acid derivatives, this compound may inhibit tyrosinase activity, a key enzyme in melanin biosynthesis. This property is particularly beneficial in cosmetic applications for skin lightening .

- Antioxidant Activity : this compound exhibits antioxidant properties that can mitigate oxidative stress in biological systems .

Comparative Biological Activity Table

| Biological Activity | This compound | Kojic Acid | Notes |

|---|---|---|---|

| Muscle Relaxation | Yes | No | GABA mimetic properties |

| Tyrosinase Inhibition | Moderate | Strong | Effective for skin lightening |

| Antioxidant | Yes | Yes | Scavenges free radicals |

| Antimicrobial | Limited | Moderate | Less effective compared to kojic acid |

| Anti-inflammatory | Yes | Yes | Reduces inflammation markers |

Study on Muscle Relaxation

A pivotal study investigated the muscle relaxant effects of this compound in animal models. The results indicated that it significantly reduced muscle spasms compared to control groups, establishing its potential as a therapeutic agent for conditions characterized by muscle rigidity .

Tyrosinase Inhibition Research

Research examining the tyrosinase inhibitory effects of this compound revealed that while it possesses some inhibitory activity, it is less potent than other derivatives such as kojic acid itself. The IC50 values indicate that higher concentrations are required for effective inhibition compared to more established inhibitors .

Antioxidant Studies

This compound's antioxidant capabilities were assessed through various assays measuring its ability to scavenge free radicals. Results demonstrated that it effectively reduced oxidative stress markers in vitro, supporting its use in formulations aimed at combating oxidative damage in skin cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.